LG-PEG10-azide
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Overview
Description
LG-PEG10-azide: is a small molecule linker that contains several functional groups, including a polyethylene glycol (PEG) chain, an azide group, and a leucine-glycine (LG) dipeptide. Small molecule linkers like this compound are used in the field of bioconjugation and drug delivery to covalently attach two or more molecules, such as drugs, peptides, or proteins, to form a complex that retains the properties of each individual component.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LG-PEG10-azide typically involves the following steps:
PEGylation: : The PEG chain is synthesized through the polymerization of ethylene oxide.
Activation: : The terminal hydroxyl group of the PEG chain is activated using a suitable reagent, such as tosyl chloride, to form a reactive intermediate.
Coupling: : The activated PEG is then coupled with the LG dipeptide using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Azidation: : The resulting PEG-LG conjugate is further reacted with an azide source, such as sodium azide, to introduce the azide group.
Industrial Production Methods
Industrial production of this compound involves scaling up the above synthetic routes using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process is typically carried out under controlled temperature and pressure conditions to maintain the stability of the reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
LG-PEG10-azide undergoes several types of chemical reactions, including:
Oxidation: : The PEG chain can be oxidized to introduce hydroxyl groups at specific positions.
Reduction: : The azide group can be reduced to form amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: : The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazole rings.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H2O2) or osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Reduction: : Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: : Copper(I) iodide (CuI) and a reducing agent like sodium ascorbate in the presence of a ligand such as tris(benzyltriazolylmethyl)amine (TBTA).
Major Products Formed
Oxidation: : Hydroxylated PEG derivatives.
Reduction: : Amine-functionalized PEG derivatives.
Substitution: : Triazole-linked PEG derivatives.
Scientific Research Applications
LG-PEG10-azide is widely used in scientific research due to its versatility and biocompatibility. Some of its applications include:
Chemistry: : Used in click chemistry reactions for the synthesis of complex molecules.
Biology: : Employed in the labeling and tracking of biomolecules, such as proteins and nucleic acids.
Medicine: : Utilized in drug delivery systems to improve the solubility, stability, and biocompatibility of therapeutic agents.
Industry: : Applied in the development of bioconjugates and polymer-based materials.
Mechanism of Action
LG-PEG10-azide exerts its effects through its functional groups, which interact with specific molecular targets and pathways. The PEG chain enhances solubility and biocompatibility, while the azide group participates in click chemistry reactions to form stable triazole rings. The LG dipeptide can target specific receptors or enzymes, facilitating the delivery of attached molecules to their intended sites of action.
Comparison with Similar Compounds
LG-PEG10-azide is unique due to its combination of PEG, azide, and LG functionalities. Similar compounds include:
PEG-Amine: : Contains a PEG chain and an amine group, used in drug delivery and bioconjugation.
PEG-Alkyne: : Contains a PEG chain and an alkyne group, used in click chemistry reactions.
PEG-COOH: : Contains a PEG chain and a carboxylic acid group, used in drug conjugation and polymerization.
This compound stands out for its ability to participate in click chemistry reactions and its enhanced solubility and biocompatibility due to the PEG chain.
Properties
Molecular Formula |
C34H66N4O21 |
---|---|
Molecular Weight |
866.9 g/mol |
IUPAC Name |
(2R,3R,5R)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanamide |
InChI |
InChI=1S/C34H66N4O21/c35-38-37-2-4-49-6-8-51-10-12-53-14-16-55-18-20-57-22-21-56-19-17-54-15-13-52-11-9-50-7-5-48-3-1-36-33(47)30(45)29(44)32(25(41)23-39)59-34-31(46)28(43)27(42)26(24-40)58-34/h25-32,34,39-46H,1-24H2,(H,36,47)/t25-,26-,27+,28+,29-,30-,31-,32?,34+/m1/s1 |
InChI Key |
OCOLQNCCGCCUGL-NGPHBTBESA-N |
Isomeric SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)[C@@H]([C@H](C([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)C(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O |
Origin of Product |
United States |
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